molecular formula C13H13N3O2 B183568 N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide CAS No. 50850-18-5

N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide

Katalognummer B183568
CAS-Nummer: 50850-18-5
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: CJZCJBGDGNEDPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in de novo pyrimidine synthesis.

Wirkmechanismus

The mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the inhibition of DHODH, which leads to a decrease in pyrimidine synthesis. Pyrimidine synthesis is essential for DNA and RNA synthesis, and inhibition of this pathway can lead to cell growth arrest and apoptosis. Additionally, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components.
Biochemical and Physiological Effects:
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth. In addition, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its potency and specificity for DHODH. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to be a potent inhibitor of DHODH with an IC50 value of approximately 50 nM. This specificity allows for the selective inhibition of DHODH and the subsequent decrease in pyrimidine synthesis. However, one of the limitations of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its solubility in water. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide is highly insoluble in water, which can limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for the use of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in scientific research. One potential application is in the treatment of autoimmune diseases. DHODH has been shown to play a critical role in T cell proliferation and cytokine production, which are key components of autoimmune diseases. Inhibition of DHODH by N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide may therefore have therapeutic potential in the treatment of these diseases. Another potential application is in the treatment of cancer. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells, and may therefore have potential as a cancer therapeutic. Finally, further studies are needed to elucidate the mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in autophagy and its potential therapeutic applications in diseases such as neurodegenerative disorders.

Synthesemethoden

The synthesis of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide. The yield of this synthesis method is approximately 60%.

Wissenschaftliche Forschungsanwendungen

N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been extensively used in scientific research as a potent inhibitor of DHODH. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide inhibits DHODH by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to a decrease in pyrimidine synthesis and ultimately cell growth.

Eigenschaften

CAS-Nummer

50850-18-5

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide

InChI

InChI=1S/C13H13N3O2/c1-9-7-12(17)16-11(15-9)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17)

InChI-Schlüssel

CJZCJBGDGNEDPL-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2

SMILES

CC1=CC(=O)NC(=N1)CNC(=O)C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.